4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester
Description
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester is a fluorinated α,β-unsaturated ester characterized by a trifluoromethyl (CF₃) group at the C4 position and a methyl substituent at C3 of the but-2-enoate backbone. This compound’s structure (Figure 1) combines the electron-withdrawing effects of fluorine with the steric bulk of the methyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the conjugated double bond, which is polarized by the CF₃ group, enhancing susceptibility to nucleophilic or electrophilic attacks .
Properties
IUPAC Name |
methyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-4(6(7,8)9)3-5(10)11-2/h3H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACWQWDBZADUIC-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester typically involves the esterification of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid. This reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, especially those targeting metabolic pathways.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes and receptors, leading to significant biological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, which can result in various therapeutic outcomes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the But-2-enoate Backbone
The following table highlights key structural analogs and their properties:
Key Observations:
- Electron-Withdrawing Effects : The CF₃ group increases electrophilicity of the α,β-unsaturated system, facilitating Michael additions or cycloadditions. Bromine at C3 (in CAS 82648-69-9) introduces a leaving group, enabling nucleophilic substitution .
- Aromatic vs.
- Ester Group Influence : Ethyl esters (e.g., CAS 63664-50-6) show slower hydrolysis rates compared to methyl esters, impacting bioavailability in drug design .
Reactivity and Functional Group Interplay
- Trifluoromethyl Group : The CF₃ group stabilizes adjacent carbocations and radicals, enhancing resistance to metabolic degradation. This property is critical in agrochemicals like herbicides .
- Methyl vs. Bromomethyl Substituents : The methyl group at C3 provides steric hindrance, while bromine (CAS 82648-69-9) offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Amino-Functionalized Analogs: The 2-amino derivative (CAS 63664-50-6) introduces basicity, enabling peptide coupling or coordination chemistry .
Physicochemical Properties
| Property | 4,4,4-Trifluoro-3-methyl ester | 3-Bromomethyl analog (CAS 82648-69-9) | DV169 (4-fluorophenyl) |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility in Polar Solvents | Low (due to CF₃) | Moderate (Br enhances polarity) | Very low (aromatic) |
| Stability | High (resistant to oxidation) | Moderate (Br susceptible to hydrolysis) | High |
Biological Activity
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester (CAS Number: 671-82-9) is a fluorinated organic compound notable for its unique chemical properties, particularly the presence of trifluoromethyl groups. These groups significantly enhance the compound's stability and reactivity, making it a subject of interest in various fields, including medicinal chemistry and biological research. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C5H5F3O2
Molecular Weight: 154.09 g/mol
Structure: The compound features a methyl ester functional group attached to a trifluoromethyl-substituted alkene.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets due to its trifluoromethyl groups. These interactions can enhance binding affinity to enzymes and receptors, leading to significant biological effects such as:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with receptors to modulate their activity, potentially leading to therapeutic outcomes.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties against a range of pathogens.
- Antioxidant Properties: Studies have indicated that certain derivatives can scavenge free radicals, contributing to their potential as antioxidant agents.
- Cytotoxic Effects: Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
| Study | Findings |
|---|---|
| Enzyme Inhibition Study | Demonstrated that certain derivatives inhibit fatty acid synthase (FASN), impacting lipid metabolism in cancer cells . |
| Antimicrobial Activity | Evaluated the effectiveness of derivatives against bacterial strains; some exhibited significant inhibition . |
| Cytotoxicity Assay | Tested on various cancer cell lines; results indicated potential for selective cytotoxicity . |
Applications in Medicine
The ongoing research into this compound suggests several potential applications in medicine:
- Pharmaceutical Development: Its derivatives are being explored for use in developing drugs targeting metabolic pathways and cancer treatment.
- Specialty Chemicals Production: The compound is utilized in synthesizing specialty chemicals with enhanced properties due to its fluorinated structure.
Q & A
Q. What are the established synthetic routes for 4,4,4-trifluoro-3-methyl-but-2-enoic acid methyl ester, and how do reaction conditions influence yield and purity?
The synthesis typically involves esterification of 4,4,4-trifluoro-3-methyl-but-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Key parameters include stoichiometric ratios, reaction time (6–12 hours), and temperature control (60–80°C). Industrial-scale synthesis may employ continuous flow reactors to optimize heat transfer and reduce side reactions. Purification via fractional distillation or recrystallization achieves >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Structural confirmation relies on:
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl chemical shifts (δ -60 to -70 ppm), while ¹H NMR resolves methyl and ester protons.
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (MW: 184.12 g/mol) and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, SHELX software (SHELXL/SHELXS) refines bond lengths and angles, particularly for stereochemical assignments .
Q. What purification methods are recommended for isolating high-purity this compound?
Common methods include:
- Distillation : Vacuum distillation (BP: ~120–130°C at 10 mmHg) minimizes thermal decomposition.
- Crystallization : Solvent systems like hexane/ethyl acetate (3:1 v/v) yield needle-like crystals.
- Chromatography : Flash chromatography (silica gel, eluent: dichloromethane/methanol) removes polar impurities .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies using UV-Vis spectroscopy (λ = 260–280 nm) reveal second-order rate constants (k₂ ≈ 0.15–0.30 M⁻¹s⁻¹) in THF at 25°C. Competing side reactions (e.g., β-elimination) are minimized by low-temperature conditions (-20°C) .
Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-311++G**) highlight:
- Binding Affinity : The trifluoromethyl group forms hydrophobic interactions with enzyme active sites (e.g., ΔG ≈ -8.5 kcal/mol for serine hydrolases).
- Steric Effects : The methyl group at C3 restricts rotational freedom, favoring planar transition states in inhibition assays .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies (HPLC monitoring) show:
- Thermal Stability : Decomposition <5% after 30 days at 4°C in inert atmospheres.
- Photodegradation : Exposure to UV light (254 nm) induces cis-trans isomerization (t₁/₂ = 48 hours).
- Hydrolytic Sensitivity : pH-dependent hydrolysis (t₁/₂ = 2 hours at pH 12 vs. >1 month at pH 7) .
Q. What structural analogs of this compound exhibit improved pharmacological activity, and how are their SAR profiles rationalized?
Key analogs and structure-activity relationships (SAR):
| Analog Substituent | Biological Activity (IC₅₀) | Key Feature |
|---|---|---|
| 3-(4-Methoxyphenyl) derivative | 12 µM (COX-2 inhibition) | Enhanced π-π stacking |
| 3-(Trifluoromethylphenyl) | 8 µM (MAO-B inhibition) | Increased lipophilicity (logP) |
| Ethyl ester variant | 25 µM (ACE inhibition) | Altered metabolic stability |
SAR trends indicate that bulkier aryl groups at C3 improve target selectivity .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
Discrepancies in yield (50–85%) arise from:
- Catalyst Choice : H₂SO₄ vs. p-TsOH (latter reduces side-product formation).
- Workup Methods : Aqueous extraction efficiency varies with solvent polarity. Resolution involves controlled reproducibility studies using standardized protocols (e.g., USP guidelines) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
